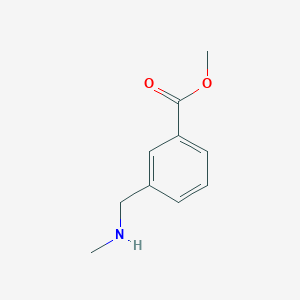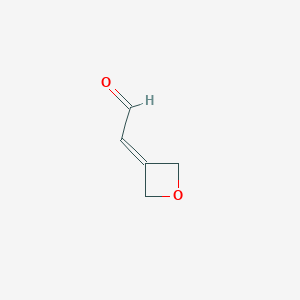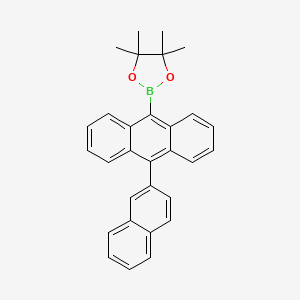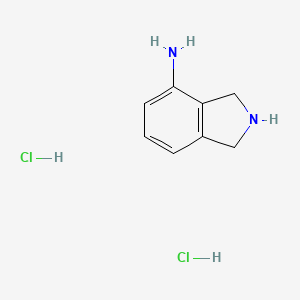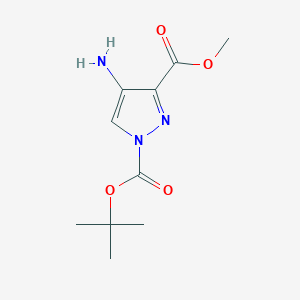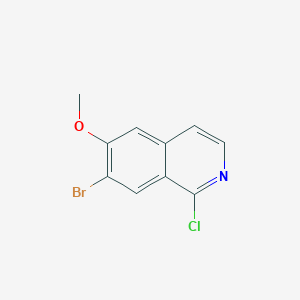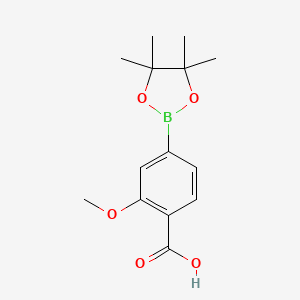
2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, involves two-step procedures from corresponding benzazoles . Although the exact synthesis of 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is not described, similar multi-step synthetic approaches could potentially be applied, considering the structural similarities with the compounds discussed.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using computational methods such as DFT at the B3LYP/6-311++G(d,p) level of theory . This suggests that a similar computational approach could be used to analyze the molecular structure of this compound, providing insights into its optimized parameters and electronic properties.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, the reactivity of similar compounds has been predicted using descriptors such as ionization energy, hardness, and electrophilicity . These descriptors could be used to hypothesize the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including the influence of solvents on reactivity parameters . Parameters such as molecular electrostatic potential surface, HOMO-LUMO band gap, dipole moment, polarizability, and hyperpolarizability have been computed to understand the properties better . These analyses could be relevant to this compound, suggesting that it may also exhibit interesting optical and electronic properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and related compounds are used in the synthesis of boric acid ester intermediates. These compounds are obtained through multi-step substitution reactions, with their structures confirmed by various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. Further, their molecular structures have been studied and confirmed using density functional theory (DFT) and X-ray diffraction methods (Huang et al., 2021).
Application in Prodrug Development
- This compound is involved in the creation of prochelators like BSIH, which are prodrug versions of metal chelators. These prochelators prevent metal chelation until they react with hydrogen peroxide, releasing chelators that can sequester iron(III) and inhibit oxidative damage. This approach has shown promise in targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Vibrational Properties and Spectroscopic Analysis
- The vibrational properties and spectroscopic data of compounds containing the 2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl) group are studied using DFT and TD-DFT calculations. These studies aid in understanding the physicochemical properties of these compounds, which is crucial for their application in various scientific research fields (Wu et al., 2021).
Fluorescent Prochelator Development
- The development of fluorescent prochelators based on boronic ester, which respond to hydrogen peroxide and metal ions by decreasing fluorescence, is a notable application. These prochelators can report on an H2O2-induced increase in intracellular labilized metal, offering insights into cellular oxidative stress (Hyman & Franz, 2012).
Luminescent Properties in Coordination Compounds
- This compound is used in synthesizing lanthanide coordination compounds to test the influence of electron releasing or withdrawing substituents on photophysical properties. Such studies are essential in understanding and developing materials with specific luminescent properties (Sivakumar et al., 2010).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Biochemical Pathways
It is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers can exhibit unique optical and electrochemical properties, suggesting that the compound may interact with biochemical pathways related to these processes.
Result of Action
It is known to be used in the synthesis of novel copolymers . These copolymers can exhibit unique optical and electrochemical properties, which could potentially be exploited in various applications, such as in the design of new materials or in the development of sensors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be moisture sensitive , suggesting that its stability and activity could be affected by humidity levels. Additionally, its reactivity with diols could potentially be influenced by the presence of these compounds in the environment.
Propriétés
IUPAC Name |
2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)17)11(8-9)18-5/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKFPQHYQIWMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157273 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936728-23-3 | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936728-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901157273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





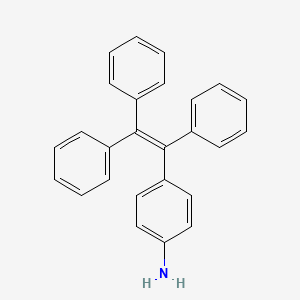
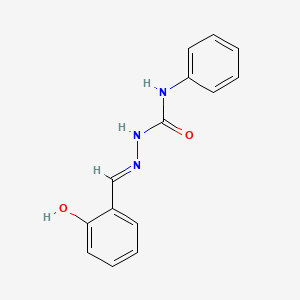
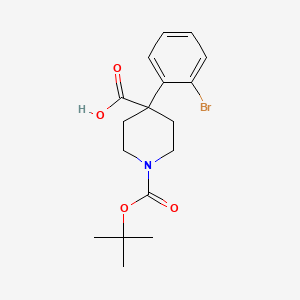
![Pyridine, 2-[4-(hydrazinylmethyl)phenyl]-](/img/structure/B3030568.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)
